molecular formula C17H18N2O4 B12627850 Benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate CAS No. 918479-83-1

Benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate

Cat. No.: B12627850
CAS No.: 918479-83-1
M. Wt: 314.34 g/mol
InChI Key: WZGZQHUCMOKQMJ-UHFFFAOYSA-N
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Description

Benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group, a furan-2-carbonyl group, and a piperazine-1-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate typically involves the acylation of piperazine derivatives. One common method includes the reaction of piperazine with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, alcohol derivatives, and substituted benzyl derivatives, respectively.

Scientific Research Applications

Benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The furan ring and piperazine moiety play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzyl piperazine-1-carboxylate: Lacks the furan-2-carbonyl group.

    Furan-2-carbonyl piperazine: Lacks the benzyl group.

    N-(furan-2-carbonyl)piperazine derivatives: Similar structure but with different substituents on the piperazine ring.

Uniqueness

Benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate is unique due to the combination of the benzyl group, furan-2-carbonyl group, and piperazine-1-carboxylate moiety. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds .

Properties

CAS No.

918479-83-1

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H18N2O4/c20-16(15-7-4-12-22-15)18-8-10-19(11-9-18)17(21)23-13-14-5-2-1-3-6-14/h1-7,12H,8-11,13H2

InChI Key

WZGZQHUCMOKQMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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